Aluminum sesquichlorohydrate

Overview

Description

Aluminum sesquichlorohydrate is an aluminum salt commonly used as an antiperspirant agent, deodorant agent, and cosmetic astringent. It works by physically blocking eccrine sweat glands, thereby reducing perspiration . The compound is typically found in personal care products such as roll-ons, pump sprays, and after-shave applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum sesquichlorohydrate is synthesized by reacting aluminum hydroxide with a chlorine-containing compound such as sodium chloride, calcium chloride, or magnesium chloride. This reaction is typically carried out at temperatures around 100-150°C and a pH of about 9 .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving aluminum in hydrochloric acid, followed by controlled hydrolysis. The resulting solution is then concentrated and purified to obtain the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents, although such reactions are less common.

Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Involves reagents like sodium hydroxide or other bases.

Major Products:

Oxidation: Aluminum oxide.

Reduction: Aluminum metal.

Substitution: Various aluminum hydroxides or other aluminum salts.

Scientific Research Applications

Personal Care Products

Antiperspirants and Deodorants

Aluminum sesquichlorohydrate is predominantly used in antiperspirants and deodorants. Its primary function is to reduce sweating by temporarily blocking the sweat glands. This compound forms a gelatinous plug in the eccrine ducts, which can last for 7 to 14 days, effectively minimizing perspiration at the application site .

The mechanism of action involves:

- Astringent Properties : It tightens the pores, providing a refreshing sensation.

- Odor Control : By chemically bonding with proteins and fatty acids responsible for body odor, it reduces or eliminates unpleasant smells .

| Function | Description |

|---|---|

| Astringent | Tightens skin pores and refreshes the skin. |

| Antiperspirant | Blocks eccrine sweat glands, reducing sweat production. |

| Deodorant | Forms bonds with odor-causing compounds to eliminate body odor. |

Cosmetic Formulations

In cosmetic formulations, this compound is utilized due to its safety profile as assessed by the FDA and its effectiveness at lower concentrations compared to other aluminum salts . It is often included in formulations for its dual role as an antiperspirant and deodorant agent.

Medical Applications

Treatment of Hyperhidrosis

This compound has been studied as a treatment for primary axillary hyperhidrosis (excessive sweating). A randomized controlled trial demonstrated that a 20% solution of this compound was as effective as a 20% aluminum chloride solution in managing this condition, with a favorable safety profile .

Case Study Overview

- Study Design : Split-side comparison over eight weeks.

- Participants : Twenty subjects applied both treatments on opposite axillae.

- Results : Both treatments showed similar efficacy in reducing sweating.

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory bodies. The Cosmetic Ingredient Review has deferred further evaluation due to previous assessments by the FDA confirming its safe use in over-the-counter antiperspirant products . However, some studies have raised concerns regarding potential links between aluminum exposure and health issues such as breast cancer . These findings necessitate further research to clarify any associations.

Mechanism of Action

Aluminum sesquichlorohydrate works by forming a gel-like plug within the eccrine sweat gland ducts. This plug temporarily prevents sweat from reaching the skin’s surface, thereby reducing perspiration . The compound’s molecular targets include the sweat gland ducts, where it exerts its effects by physically blocking them .

Comparison with Similar Compounds

Aluminum chlorohydrate: Another aluminum salt used in antiperspirants with a similar mechanism of action.

Aluminum zirconium tetrachlorohydrex glycine: A compound used in advanced antiperspirant formulations.

Aluminum chloride: Used in both antiperspirants and water treatment processes.

Uniqueness: Aluminum sesquichlorohydrate is unique due to its specific aluminum-to-chloride ratio and its ability to form a stable gel-like plug in sweat glands. This makes it particularly effective as an antiperspirant agent .

Biological Activity

Aluminum sesquichlorohydrate (ASCH) is a compound widely used in personal care products, particularly as an active ingredient in antiperspirants and deodorants. Its biological activity is primarily associated with its efficacy in reducing sweat and odor, as well as its potential interactions with biological systems. This article explores the biological activity of ASCH, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound is a complex basic aluminum chloride that exists in a hydrated form. Its chemical structure allows it to interact effectively with sweat glands. The primary mechanism of action involves the formation of a temporary gel-like plug within the eccrine sweat glands, which reduces perspiration by physically blocking sweat excretion . Additionally, ASCH forms strong chemical bonds with proteins and fatty acids responsible for body odor, thereby reducing or eliminating unpleasant odors .

Comparison with Aluminum Chloride

A randomized controlled trial evaluated the efficacy and tolerability of 20% this compound compared to 20% aluminum chloride in treating primary axillary hyperhidrosis (PAH). The study involved 20 subjects applying both treatments to different axillae over eight weeks. Results indicated that both ASCH and aluminum chloride significantly reduced sweating intensity, as measured by the sweating intensity visual scale (SIVS) and hyperhidrosis disease severity score (HDSS), without significant differences between the two groups .

Table 1: Clinical Study Results Comparing ASCH and Aluminum Chloride

| Parameter | This compound | Aluminum Chloride | Significance |

|---|---|---|---|

| Mean SIVS Score (Week 8) | 1.14 | 1.12 | NS |

| HDSS Improvement (%) | 76% | 78% | NS |

| Adverse Effects (%) | 5% (itching) | 10% (itching) | NS |

NS = Not Significant

Safety Profile

The safety profile of ASCH has been noted as favorable in various studies. In the aforementioned trial, only one subject experienced mild itching, which resolved without further complications . Another study involving a low-residue foam formulation containing ASCH reported no significant skin irritation or adverse effects among participants .

Biological Interactions and Concerns

While ASCH is generally considered safe for topical use, concerns have been raised regarding its long-term application and potential systemic absorption. Studies have shown that minimal amounts of aluminum are absorbed through the skin; however, some reports indicate that prolonged use may lead to elevated plasma aluminum levels .

Furthermore, research has suggested possible estrogen-like activities associated with aluminum salts, raising concerns about their long-term implications for breast cancer development . Although these findings warrant further investigation, they highlight the importance of understanding the broader biological implications of aluminum compounds.

Case Studies and Observations

Several case studies have documented individual responses to aluminum-based antiperspirants. For instance, one case reported hyperaluminemia in a patient who had used an aluminum-containing antiperspirant for four years, indicating that chronic exposure may lead to systemic effects . Another study highlighted the development of bacterial resistance in Staphylococcus epidermidis strains exposed to aluminum chlorohydrate, suggesting potential implications for microbial interactions with aluminum salts .

Chemical Reactions Analysis

Hydrolysis and Gelation Behavior

ASCH undergoes pH-dependent hydrolysis, forming viscous gels at critical hydroxide-to-aluminum ([OH]/[Al]) ratios:

| [OH]/[Al] Ratio | Behavior | Viscosity (Pa·s) |

|---|---|---|

| <2.3 | Stable colloidal suspension | <10² |

| 2.3–2.69 | Slow polynuclear aggregation | 10²–10³ |

| >2.75 | Rapid gelation via Al₃₀-mer condensation | >10⁵ |

At [OH]/[Al] >2.75, condensation reactions dominate, producing amorphous aluminum hydroxide gels . This process follows a deprotonation-dehydration mechanism:

Interaction with Biological Macromolecules

ASCH reacts with sweat proteins via electrostatic interactions:

- pH Dependency : Aggregates form only above the isoelectric point (IEP) of proteins (e.g., pH >4.7 for BSA) .

- Mechanism : Positively charged Al³⁺ clusters bind to negatively charged protein residues, forming insoluble plugs in sweat ducts .

Experimental Findings :

- At pH 5.14 (near BSA’s IEP): Fluffy aggregates with weak adhesion .

- At pH 7–9: Dense aggregates resistant to sweat flow .

Reactivity with Chemical Bases and Metals

ASCH exhibits distinct reactivity patterns:

With Bases :

Complete neutralization generates aluminum hydroxide precipitates .

With Active Metals :

Releases hydrogen gas upon contact with iron or aluminum:

Polymerization : Initiates chain reactions in alkenes (e.g., ethylene) under anhydrous conditions .

Key Structural Influences on Reactivity

Q & A

Basic Research Questions

Q. What is the synthetic pathway and structural characterization of aluminum sesquichlorohydrate (ASH)?

ASH is synthesized by reacting aluminum salts (e.g., aluminum sulfate) with hydrochloric acid under controlled conditions (pH ~9, 100–150°C). The product is a complex with the empirical formula Al₂(OH)₅Cl·nH₂O , where the Al:Cl atomic ratio is approximately 1.5:1 . Structural validation requires techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) to confirm hydroxyl and chloride coordination. Compliance with pharmacopeial standards (e.g., USP 36) mandates a pH range of 3.0–5.0 for aqueous solutions .

Q. How does ASH function as an antiperspirant at the molecular level?

ASH reacts with electrolytes in sweat to form a gel-like precipitate within eccrine ducts, physically occluding sweat flow. This precipitate damages epithelial cells via membrane disruption, leading to ductal plug formation . The mechanism is pH-dependent, requiring acidic conditions (pH 3.5–4.5) to optimize ionic interactions with sweat proteins .

Q. What are the regulatory guidelines for ASH in clinical formulations?

ASH is classified as an antiperspirant agent under the INCI nomenclature (CAS 11097-68-0) and adheres to USP standards for solution concentration (≤25% w/w) and pH stability . Labeling requirements for aerosol formulations and combinations with zirconium salts are specified in regulatory inventories (e.g., H&M RSL 2023) .

Advanced Research Questions

Q. How can researchers design experiments to compare the efficacy of ASH with other aluminum salts (e.g., aluminum chloride)?

- Methodology : Conduct randomized, double-blind trials using standardized sweat collection techniques (e.g., gravimetric analysis). For example, Thianboonsong et al. (2020) compared 20% ASH and 20% aluminum chloride in axillary hyperhidrosis, measuring sweat reduction over 4 weeks .

- Key Variables : Application frequency, pH of formulations, and participant stratification by sweat gland density. Adjust for confounders like ambient temperature and hormonal fluctuations.

Q. What analytical methods are used to resolve contradictory data on ASH’s dermal tolerability?

Contradictory reports on irritation (e.g., mild vs. moderate) require histopathological analysis of biopsy samples to assess epithelial necrosis depth . Comparative studies should employ transepidermal water loss (TEWL) measurements and cytokine profiling (e.g., IL-1α, IL-8) to quantify inflammatory responses .

Q. How do variations in Al:Cl ratios impact ASH’s physicochemical stability and efficacy?

ASH’s Al:Cl ratio (1.5:1) distinguishes it from dichlorohydrate (Al:Cl ~1.9:1) and chlorohydrate (Al:Cl ~2.1:1). Titration assays and inductively coupled plasma mass spectrometry (ICP-MS) can quantify ratio deviations, which alter solubility and plug-forming capacity . For example, ratios <1.5:1 may reduce efficacy due to excessive chloride content .

Q. What methodologies are recommended for studying ASH’s synergistic effects with zirconium complexes?

Although ASH itself lacks zirconium, combinatorial studies with Al-Zr salts (e.g., aluminum zirconium trichlorohydrex gly) require:

- Stoichiometric Analysis : Vary Al:Zr ratios (e.g., 2:1 to 4:1) to optimize sweat duct occlusion .

- Accelerated Stability Testing : Assess glycine-complexed formulations under high humidity to prevent hydrolysis .

Q. How can researchers address conflicting clinical data on ASH’s long-term safety?

- Longitudinal Studies : Monitor aluminum accumulation in serum/urine via graphite furnace atomic absorption spectroscopy (GFAAS) over 6–12 months.

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict dermal absorption rates and potential neurotoxic effects .

Q. Methodological Considerations Table

Properties

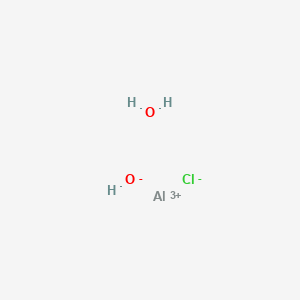

IUPAC Name |

aluminum;chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Al+3].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-41-9, 173763-15-0 | |

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.